Enantiomeric Excess ≥95% via Sharpless Asymmetric Dihydroxylation: (R) vs. (S) vs. Racemic
The Hodgkinson–Shipman protocol delivers (R)-6-(hydroxymethyl)piperidin-2-one (1) in ≥95% enantiomeric excess (ee) after recrystallisation, employing the (DHQ)₂AQN ligand in the Sharpless asymmetric dihydroxylation of alkenyl ester 2 . The same methodology furnishes the (S)-enantiomer in analogous ee when the pseudoenantiomeric (DHQD)₂AQN ligand is employed. In contrast, the commercially available racemic mixture (CAS 174419-15-9) possesses 0% ee, meaning any downstream chiral synthesis from the racemate requires additional resolution steps and inherently caps the maximum yield of the desired single enantiomer at 50% .
| Evidence Dimension | Enantiomeric excess (ee) of isolated product |
|---|---|
| Target Compound Data | ≥95% ee after recrystallisation ((R)-enantiomer via (DHQ)₂AQN ligand) |
| Comparator Or Baseline | (S)-enantiomer: ≥95% ee via (DHQD)₂AQN ligand; Racemic (±)-form (CAS 174419-15-9): 0% ee; commercially supplied at 95–98% chemical purity but racemic |
| Quantified Difference | ≥95% ee advantage for single enantiomer vs. racemate (theoretical yield ceiling of 50% for target enantiomer from racemate vs. quantitative from single enantiomer) |
| Conditions | Asymmetric dihydroxylation (AD) of 4-methoxyphenylmethyl hex-5-enoate using (DHQ)₂AQN ligand, 5-step conversion to (6R)-1; ee determined by chiral HPLC or NMR of Mosher ester derivative |
Why This Matters
For chiral target molecule synthesis, selecting the pre-resolved (R)-enantiomer eliminates a wasteful resolution step and ensures maximum downstream yield, directly lowering cost per gram of final active pharmaceutical ingredient.
